

chemical properties of (2-chloro-acetyl)-urea

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Compound of Interest

Compound Name: (2-chloro-acetyl)-urea

Cat. No.: B1360011

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An In-depth Technical Guide to the Chemical Properties and Applications of **(2-Chloro-acetyl)-urea**

Foreword

(2-Chloro-acetyl)-urea, also known as N-(chloroacetyl)urea, stands as a molecule of significant interest to researchers at the intersection of organic synthesis, chemical biology, and drug development. Its deceptively simple structure belies a rich and versatile chemical reactivity. This molecule is characterized by two key functional domains: a highly reactive electrophilic chloroacetyl group and a urea moiety renowned for its ability to form robust hydrogen bond networks. This duality makes it not only a valuable synthetic intermediate but also a powerful tool for probing biological systems and a promising scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of **(2-chloro-acetyl)-urea** is the first step toward harnessing its potential in experimental design.

Core Identifiers

The compound is identified by several names and registry numbers, ensuring unambiguous reference in research and procurement.

Identifier	Value	Source(s)
IUPAC Name	N-(chloroacetyl)urea	[1]
Alternate Names	(2-Chloro-acetyl)-urea; N-carbamoyl-2-chloroacetamide	[2] [3] [4]
CAS Number	4791-21-3	[1] [2] [5] [6]
Molecular Formula	C ₃ H ₅ CIN ₂ O ₂	[2] [6] [7]
Molecular Weight	136.54 g/mol	[1] [2] [6]
InChI Key	UIXTUDLFNOIGRA-UHFFFAOYSA-N	[1]

Physicochemical Properties

These properties govern the molecule's behavior in various solvent systems and its potential for interacting with biological membranes.

Property	Value / Description	Significance & Causality	Source(s)
Physical Form	Solid. The related compound chloroacetamide appears as colorless crystals or a white fine powder.	The planar urea group and potential for intermolecular hydrogen bonding favor a stable crystal lattice.	[1]
Solubility	The related compound chloroacetamide is readily soluble in water (90 g/L at 25°C).	The polar urea and amide functionalities allow for hydrogen bonding with water, suggesting moderate aqueous solubility.	[8]
Predicted XLogP	-0.1	This low value indicates a hydrophilic character, consistent with its polar functional groups. This suggests it is more likely to be distributed in aqueous cellular compartments than lipid membranes.	[9]
Purity (Commercial)	Typically >95%	High purity is essential for quantitative studies and to avoid side reactions from synthetic impurities.	[1][6]

The Duality of Reactivity: An In-depth Analysis

The chemical behavior of **(2-chloro-acetyl)-urea** is dominated by the electrophilic nature of its α -carbon and the stability of the urea scaffold.

The Electrophilic Warhead: Nucleophilic Substitution

The primary driver of this molecule's utility as a research probe is the chloroacetyl moiety. The chlorine atom, positioned alpha to a carbonyl group, creates a potent electrophilic center. The electron-withdrawing effect of the adjacent carbonyl carbon polarizes the C-Cl bond, making the α -carbon highly susceptible to attack by nucleophiles.

This reactivity makes **(2-chloro-acetyl)-urea** an effective alkylating agent.[\[10\]](#) It readily reacts with soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible covalent modification is a cornerstone of its application in chemical biology for identifying and inhibiting enzymes.

General mechanism of nucleophilic substitution.

Hydrolytic Stability: A Tale of Two Bonds

The molecule's stability in aqueous environments is a critical parameter for its use in biological assays. Hydrolysis can occur at two distinct sites: the chloroacetyl group and the urea moiety.

- **Chloroacetyl Group Hydrolysis:** Like other chloroacetamides, this group is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the mechanism is typically a direct S_N2 substitution of the chloride ion by a hydroxide ion.[\[11\]](#) Acid-catalyzed hydrolysis is also possible, generally proceeding via nucleophilic acyl substitution.[\[12\]](#) This reaction converts the reactive chloroacetyl group into a less reactive hydroxyacetyl group, effectively "disarming" the molecule.
- **Urea Group Hydrolysis:** The urea moiety is generally stable. However, its hydrolysis to ammonia and carbon dioxide can be catalyzed by the enzyme urease, a factor to consider in specific biological systems.[\[13\]](#)[\[14\]](#) Degradation can also be induced by reactive chlorine species, though this is more relevant to environmental or electrochemical contexts than typical laboratory settings.[\[15\]](#)

Experimental Protocol: Assessing Hydrolytic Stability

This protocol provides a framework for quantifying the rate of hydrolysis under physiological conditions.

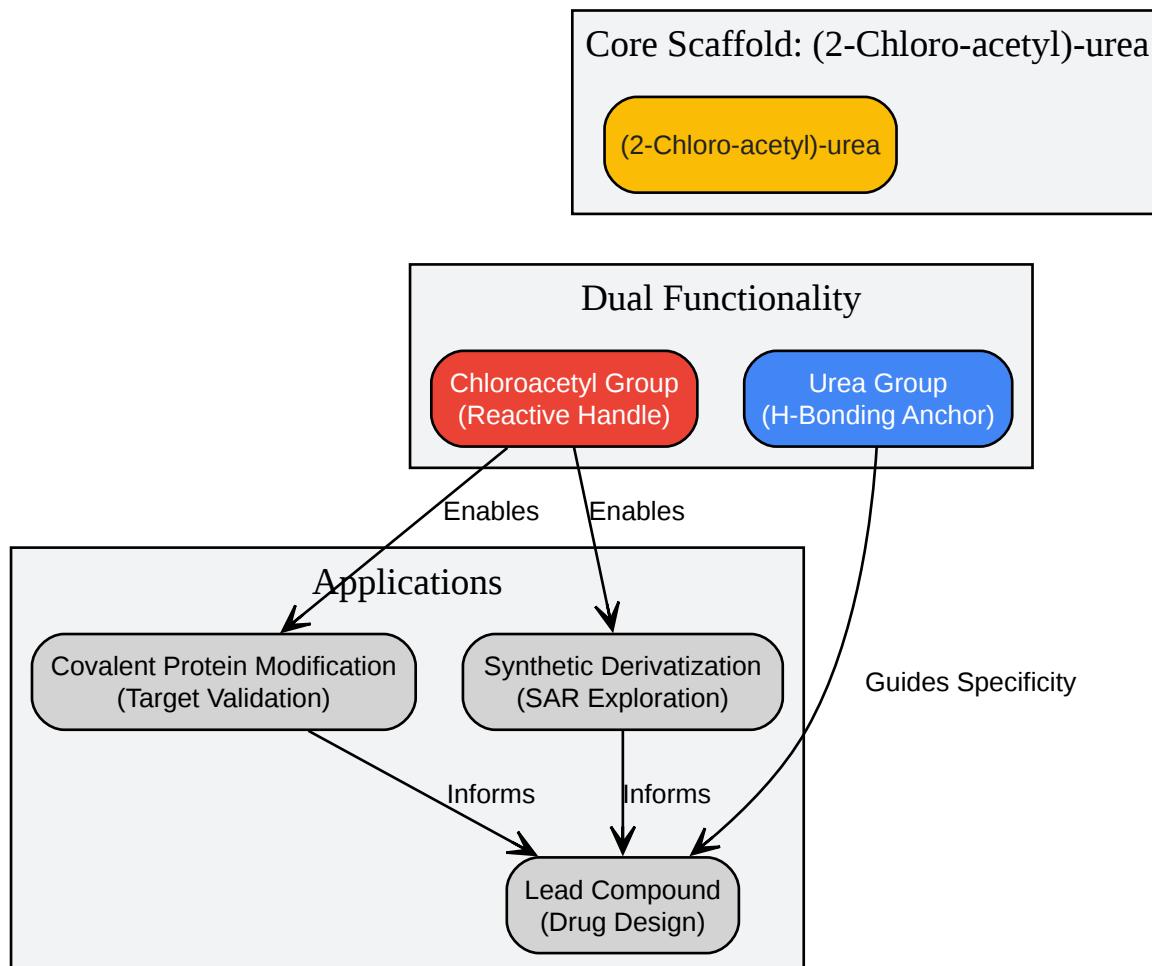
- Preparation of Stock Solution: Prepare a 10 mM stock solution of **(2-chloro-acetyl)-urea** in DMSO.
- Reaction Buffer: Use a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.4.
- Initiation of Reaction: Dilute the stock solution into the pre-warmed (37°C) reaction buffer to a final concentration of 100 μ M.
- Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts further degradation.
- Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent compound (m/z 137.01 for $[M+H]^+$) over time.
- Data Interpretation: Plot the concentration of **(2-chloro-acetyl)-urea** versus time and fit the data to a first-order decay model to determine the half-life ($t_{1/2}$) of the compound under these conditions.

Synthesis and Spectroscopic Characterization

The accessibility of **(2-chloro-acetyl)-urea** through straightforward synthesis makes it an attractive tool for a wide range of laboratories.

Synthetic Pathway

The most direct route involves the acylation of urea with chloroacetyl chloride.^{[16][17]} This is a classic nucleophilic acyl substitution where the nitrogen of urea attacks the electrophilic carbonyl carbon of the acyl chloride.



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